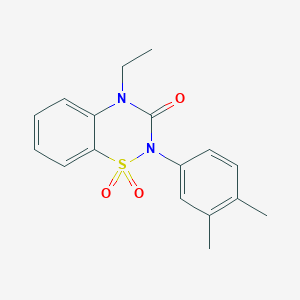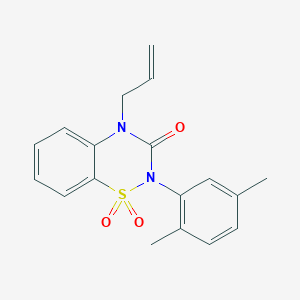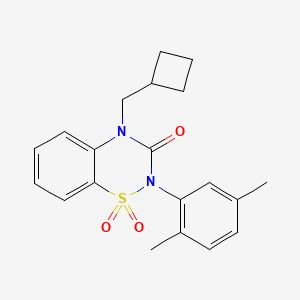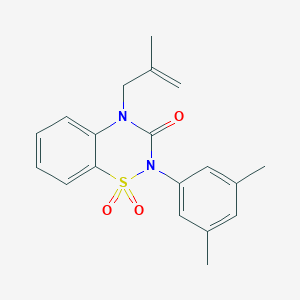![molecular formula C18H22F3N3O2 B6450901 2-[1-(oxane-4-carbonyl)-octahydropyrrolo[3,4-b]pyrrol-5-yl]-5-(trifluoromethyl)pyridine CAS No. 2549064-90-4](/img/structure/B6450901.png)
2-[1-(oxane-4-carbonyl)-octahydropyrrolo[3,4-b]pyrrol-5-yl]-5-(trifluoromethyl)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[1-(Oxane-4-carbonyl)-octahydropyrrolo[3,4-b]pyrrol-5-yl]-5-(trifluoromethyl)pyridine is an intriguing synthetic compound known for its diverse applications in various scientific fields. Structurally complex, it consists of a pyridine ring substituted with a trifluoromethyl group and a unique bicyclic octahydropyrrolo[3,4-b]pyrrol ring system coupled with an oxane-4-carbonyl moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(oxane-4-carbonyl)-octahydropyrrolo[3,4-b]pyrrol-5-yl]-5-(trifluoromethyl)pyridine typically involves multi-step organic reactions. One common synthetic route includes:
Starting Materials: : Begin with commercially available pyridine derivatives and oxane compounds.
Formation of the Bicyclic Structure: : Employ cyclization reactions under acidic or basic conditions to form the octahydropyrrolo[3,4-b]pyrrol ring.
Trifluoromethylation: : Introduce the trifluoromethyl group using reagents like trifluoromethyl iodide (CF3I) or trifluoromethyl sulfonic acid derivatives.
Carbonyl Coupling: : Attach the oxane-4-carbonyl group through nucleophilic substitution or esterification reactions.
Industrial Production Methods
Scaling up the synthesis to an industrial level requires optimization of reaction conditions to improve yield and purity. This often involves:
Utilizing high-efficiency catalysts to speed up reactions.
Implementing continuous flow reactors for consistent and scalable production.
Employing rigorous purification techniques like recrystallization and chromatography to ensure the final product's quality.
Chemical Reactions Analysis
Types of Reactions
Oxidation and Reduction: : The compound can undergo oxidation to form various oxidized derivatives. Reduction reactions, such as hydrogenation, can modify its functional groups.
Substitution Reactions:
Hydrolysis: : The oxane-4-carbonyl group is susceptible to hydrolysis under acidic or basic conditions, leading to the formation of carboxylic acids or alcohols.
Common Reagents and Conditions
Oxidizing Agents: : Potassium permanganate (KMnO4), Chromic acid (H2CrO4).
Reducing Agents: : Lithium aluminum hydride (LiAlH4), Sodium borohydride (NaBH4).
Substitution Reagents: : Alkyl halides, Halogens (Cl2, Br2).
Hydrolysis Conditions: : Acidic (HCl, H2SO4) or basic (NaOH, KOH) aqueous solutions.
Major Products Formed
Oxidation leads to ketones and carboxylic acids.
Reduction produces alcohols and alkanes.
Substitution introduces various functional groups, depending on the reagents used.
Scientific Research Applications
2-[1-(Oxane-4-carbonyl)-octahydropyrrolo[3,4-b]pyrrol-5-yl]-5-(trifluoromethyl)pyridine has numerous applications across different fields:
Chemistry
Catalysis: : Used as a ligand in catalytic cycles due to its complex structure and electronic properties.
Material Science: : Incorporated into polymers and advanced materials for improved performance.
Biology and Medicine
Pharmaceutical Research: : Investigated for potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Biological Probes: : Utilized in the development of probes for studying biological processes and molecular interactions.
Industry
Agrochemicals: : Examined for use in crop protection and pest control.
Polymers and Coatings: : Applied in the synthesis of specialized coatings and high-performance polymers.
Mechanism of Action
The compound exerts its effects through multiple molecular targets and pathways:
Binding to Receptors: : Interacts with specific receptors in biological systems, modulating their activity.
Enzyme Inhibition: : Inhibits key enzymes involved in various metabolic pathways, leading to altered biochemical processes.
Signal Modulation: : Influences cellular signaling pathways, affecting gene expression and cellular responses.
Comparison with Similar Compounds
Similar Compounds
Pyridine Derivatives: : Compounds like 2-chloro-5-(trifluoromethyl)pyridine share structural similarities but differ in functional groups and overall activity.
Bicyclic Pyrrol Compounds: : Molecules such as octahydropyrrolo[3,4-b]pyrrol derivatives with different substituents exhibit varying chemical and biological properties.
Unique Attributes
Structural Complexity: : The unique combination of a pyridine ring with a trifluoromethyl group and a bicyclic system sets it apart from simpler analogs.
Versatility in Reactions: : Its ability to undergo diverse chemical reactions makes it a valuable compound for synthetic applications.
Potential Biological Activity: : The distinct structural features contribute to its potential as a bioactive molecule in pharmaceutical research.
And that's the lowdown on this fascinating compound! Any other compounds or topics you're curious about?
Properties
IUPAC Name |
oxan-4-yl-[5-[5-(trifluoromethyl)pyridin-2-yl]-2,3,3a,4,6,6a-hexahydropyrrolo[2,3-c]pyrrol-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22F3N3O2/c19-18(20,21)14-1-2-16(22-9-14)23-10-13-3-6-24(15(13)11-23)17(25)12-4-7-26-8-5-12/h1-2,9,12-13,15H,3-8,10-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHQLMFMTAFYPBN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2C1CN(C2)C3=NC=C(C=C3)C(F)(F)F)C(=O)C4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22F3N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[1-(1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)piperidin-4-yl]-3,3-dimethylbutanamide](/img/structure/B6450825.png)
![N-[1-(1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)piperidin-4-yl]-4,4,4-trifluorobutanamide](/img/structure/B6450833.png)
![2-cyclopropyl-N-[1-(1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)piperidin-4-yl]acetamide](/img/structure/B6450838.png)
![8-ethyl-3-(4-methylphenyl)-1,4,8-triazaspiro[4.5]dec-3-ene-2-thione](/img/structure/B6450857.png)
![N-[1-(1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)piperidin-4-yl]pent-4-enamide](/img/structure/B6450858.png)

![6-{1-cyclopropanecarbonyl-octahydropyrrolo[3,4-b]pyrrol-5-yl}pyridine-3-carbonitrile](/img/structure/B6450868.png)

![4-(cyclopropylmethyl)-2-[3-(methylsulfanyl)phenyl]-3,4-dihydro-2H-1??,2,4-benzothiadiazine-1,1,3-trione](/img/structure/B6450875.png)


![N-[1-(1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)piperidin-4-yl]-1,3-dimethyl-1H-pyrazole-5-carboxamide](/img/structure/B6450906.png)
![N-[1-(1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)piperidin-4-yl]-2,5-dimethylfuran-3-carboxamide](/img/structure/B6450910.png)
![N-[1-(1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)piperidin-4-yl]pyridine-4-carboxamide](/img/structure/B6450912.png)
